molecular formula C8H8N2S B7902903 Thieno[2,3-b]pyridin-5-ylmethanamine

Thieno[2,3-b]pyridin-5-ylmethanamine

Cat. No.: B7902903
M. Wt: 164.23 g/mol
InChI Key: YTMVUVYUOLZMCI-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-5-ylmethanamine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[2,3-b]pyridin-5-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various aldehydes and thiophenol in the presence of catalysts such as triethylamine (Et3N) or nanosized magnesium oxide (MgO) in ethanol. This reaction leads to the formation of 2-amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted this compound derivatives.

Scientific Research Applications

Thieno[2,3-b]pyridin-5-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair, thereby exhibiting anticancer activity. Additionally, it can modulate various signaling pathways, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Thieno[2,3-b]pyridin-5-ylmethanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.

Properties

IUPAC Name

thieno[2,3-b]pyridin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVUVYUOLZMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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